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Introduction
Shp2-IN-31, also known as BBP-398 or IACS-15509, is a potent and selective allosteric

inhibitor of Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and

differentiation by regulating the RAS-MAPK signaling pathway. Dysregulation of the SHP2

signaling pathway is implicated in the pathogenesis of various human cancers. Shp2-IN-31 has

demonstrated dose-dependent anti-tumor efficacy in preclinical mouse xenograft models, both

as a monotherapy and in combination with other targeted agents. These application notes

provide a summary of the available data and detailed protocols for the use of Shp2-IN-31 in

mouse xenograft studies.

Signaling Pathway
The SHP2 protein is a critical transducer of signals from receptor tyrosine kinases (RTKs) to

the downstream RAS/MAPK cascade. Upon activation of RTKs, SHP2 is recruited to the

plasma membrane where it dephosphorylates specific substrates, leading to the activation of

RAS and subsequent phosphorylation of ERK. Shp2-IN-31 allosterically inhibits SHP2, thereby

blocking this signaling cascade and inhibiting cancer cell proliferation and survival.
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Caption: SHP2 signaling pathway and the inhibitory action of Shp2-IN-31.
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In Vivo Efficacy of Shp2-IN-31 in Mouse Xenograft
Models
Shp2-IN-31 has been evaluated in various non-small cell lung cancer (NSCLC) and

esophageal squamous cell carcinoma xenograft models, demonstrating significant anti-tumor

activity. The tables below summarize the key findings from these preclinical studies.

Table 1: Monotherapy Studies of Shp2-IN-31 in Mouse Xenograft Models

Cell Line Cancer Type Mouse Strain
Dosage and
Administration

Key Findings

HCC827
NSCLC (EGFR

mutant)
Not Specified

Dose-dependent

oral

administration

Dose-dependent

tumor growth

inhibition

KYSE-520

Esophageal

Squamous Cell

Carcinoma

Not Specified

Dose-dependent

oral

administration

Dose-dependent

tumor growth

inhibition

Table 2: Combination Therapy Studies of Shp2-IN-31 in Mouse Xenograft Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15615576?utm_src=pdf-body
https://www.benchchem.com/product/b15615576?utm_src=pdf-body
https://www.benchchem.com/product/b15615576?utm_src=pdf-body
https://www.benchchem.com/product/b15615576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Cancer
Type

Combinatio
n Agent

Mouse
Strain

Dosage and
Administrat
ion

Key
Findings

NCI-H358

NSCLC

(KRAS

G12C)

Sotorasib Not Specified

Oral

administratio

n

Enhanced

tumor

regression

compared to

single agents

HCC827

(Erlotinib

Resistant)

NSCLC

(EGFR

mutant)

Osimertinib Not Specified

Oral

administratio

n

Strong

suppression

of MAPK

activity and

tumor

regressions

Experimental Protocols
The following are generalized protocols for conducting xenograft studies with Shp2-IN-31
based on available information. Specific details may need to be optimized for individual

experimental setups.

Xenograft Model Establishment

Xenograft Study Workflow

Cancer Cell Culture Subcutaneous Injection of Cells into Mice Tumor Growth Monitoring Initiate Treatment with Shp2-IN-31
Tumors reach palpable size

Monitor Tumor Volume and Body Weight Endpoint Analysis (e.g., Tumor Excision, Western Blot)

Click to download full resolution via product page

Caption: General workflow for a mouse xenograft study.

1. Cell Culture:
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Culture the desired cancer cell line (e.g., HCC827, KYSE-520, NCI-H358) in appropriate

media and conditions as recommended by the supplier.

Harvest cells during the logarithmic growth phase.

2. Animal Handling:

Use immunodeficient mice (e.g., nude or SCID) of 6-8 weeks of age.

Acclimatize the animals for at least one week before the experiment.

All animal procedures should be performed in accordance with institutional guidelines and

regulations.

3. Tumor Cell Implantation:

Resuspend the harvested cancer cells in a suitable medium, such as a 1:1 mixture of culture

medium and Matrigel.

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL)

into the flank of each mouse.

4. Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, measure their dimensions (length and width) with calipers every

2-3 days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Randomize the mice into treatment and control groups when the average tumor volume

reaches a predetermined size (e.g., 100-200 mm³).

Drug Preparation and Administration
1. Formulation:

Shp2-IN-31 is an orally bioavailable compound.
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The specific vehicle for formulation is not detailed in the available literature. A common

vehicle for oral gavage of small molecules is a solution of 0.5% methylcellulose and 0.2%

Tween 80 in sterile water. It is recommended to perform formulation and stability tests.

2. Dosing and Administration:

The available data indicates that Shp2-IN-31 is effective with once-daily oral administration.

[1]

The exact dosages used in the preclinical studies are not publicly available. It is

recommended to perform a dose-ranging study to determine the optimal dose for the specific

xenograft model.

Administer the drug or vehicle to the respective groups via oral gavage.

Efficacy Evaluation
1. Data Collection:

Continue to measure tumor volume and body weight of each mouse 2-3 times per week

throughout the study.

Monitor the general health and behavior of the animals daily.

2. Endpoint Criteria:

The study may be terminated when tumors in the control group reach a certain size, or

based on other ethical considerations.

At the end of the study, euthanize the mice and excise the tumors.

3. Data Analysis:

Calculate the average tumor volume for each group at each time point.

Determine the tumor growth inhibition (TGI) for each treatment group compared to the

control group.
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Analyze the data for statistical significance using appropriate statistical methods.

Tumor tissue can be used for further analysis, such as Western blotting to assess the

inhibition of pERK, or immunohistochemistry.

Conclusion
Shp2-IN-31 (BBP-398) is a promising SHP2 inhibitor with demonstrated in vivo efficacy in

various mouse xenograft models of cancer. The provided protocols offer a general framework

for designing and conducting preclinical studies to evaluate its anti-tumor activity. Researchers

should optimize the specific conditions, including the dosage, for their particular experimental

needs. Further investigation into the pharmacokinetics and pharmacodynamics of Shp2-IN-31
will be beneficial for refining treatment schedules and maximizing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BridgeBio Pharma Announces First Lung Cancer Patient Dosed in Phase 1/2 Trial and US
FDA Fast Track Designation for SHP2 inhibitor BBP-398 in Combination with Amgen’s
LUMAKRAS® (sotorasib) - BioSpace [biospace.com]

To cite this document: BenchChem. [Application Notes and Protocols for Shp2-IN-31 in
Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615576#shp2-in-31-dosage-for-mouse-xenograft-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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